molecular formula C16H13NO3 B11851130 4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione

4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione

Cat. No.: B11851130
M. Wt: 267.28 g/mol
InChI Key: CQRJJCOXTANWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzyl group, a hydroxy group, and a dione structure within the isoquinoline framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The dione structure can be reduced to form diols.

    Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the dione structure may yield a diol.

Scientific Research Applications

4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with similar properties.

    Benzylisoquinoline: A compound with a similar benzyl group attached to the isoquinoline structure.

Uniqueness

4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, hydroxy group, and dione structure within the isoquinoline framework makes it a valuable compound for various applications.

Biological Activity

4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an antiviral agent against HIV and other viruses, along with its cytotoxicity profile.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2-(carboxymethyl) benzoic acid with urea to form an intermediate that cyclizes to produce the isoquinoline structure. Subsequent reactions with various aromatic aldehydes yield the desired benzyl-substituted derivatives. The structural modifications at the 4-position significantly influence the compound's biological activity.

Antiviral Properties

Research indicates that derivatives of this compound exhibit promising antiviral properties, particularly against HIV-1 integrase (IN). The following findings summarize the antiviral efficacy:

  • HIV-1 Integrase Inhibition : Several studies have demonstrated that compounds derived from this scaffold can inhibit HIV-1 integrase with IC50 values in the low nanomolar range. For instance, one study reported IC50 values as low as 4.8 μM for certain derivatives .
  • Mechanism of Action : The mechanism involves chelation of magnesium ions essential for integrase activity. The presence of both NH and carbonyl groups in the isoquinoline structure facilitates hydrogen bonding and coordination with Mg²⁺ ions .

Cytotoxicity Profile

While these compounds show significant antiviral activity, their cytotoxicity is a critical consideration:

  • Cytotoxicity Assays : Compounds were assessed for cytotoxicity using CC50 values (the concentration that reduces cell viability by 50%). Many derivatives exhibited high cytotoxicity (>80 μM), which limits their therapeutic use .
  • Selectivity Index : The selectivity index (SI), calculated as CC50/EC50, is crucial for evaluating the safety and efficacy of these compounds. Some derivatives demonstrated favorable SI values, indicating a good therapeutic window .

Case Study 1: HIV-1 Integrase Inhibitors

A systematic study evaluated various 4-benzyl-substituted derivatives for their ability to inhibit HIV-1 integrase. The results showed that compounds with specific substitutions at the 4-position exhibited enhanced potency and reduced cytotoxicity compared to non-substituted analogs. Notably, compounds featuring polar groups at this position yielded better antiviral activity while maintaining lower cytotoxic effects.

CompoundIC50 (μM)CC50 (μM)SI
11a4.8>80>16
11b6.0>70>11.7
11c5.5>90>16.36

Case Study 2: Hepatitis B Virus (HBV) Inhibition

Another study focused on the efficacy of these compounds against HBV replication. Several derivatives showed EC50 values ranging from 1.1 to 7.7 μM without significant cytotoxicity (CC50 values >80 μM), indicating potential as antiviral agents against HBV .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

4-benzyl-2-hydroxy-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)14(16(19)17(15)20)10-11-6-2-1-3-7-11/h1-9,14,20H,10H2

InChI Key

CQRJJCOXTANWNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)N(C2=O)O

Origin of Product

United States

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